
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadiene core with multiple functional groups, making it a versatile molecule for chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid. This oxidation is often carried out using nitrogen oxides in the presence of a molecular sieve, such as Molecular Sieve 4A . The precursor compound can be synthesized via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The functional groups on the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Nitrogen oxides, molecular sieves.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, where it can accept electrons from other molecules. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as in biochemical assays or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: A strong electron acceptor with similar structural features.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Known for its use in the preparation of radical anion salts.
3,6-Dioxo-1,4-cyclohexadiene-1,2,4,5-tetrayl tetraacetate: Another derivative with multiple functional groups.
Uniqueness
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) stands out due to its specific ester functional groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Eigenschaften
CAS-Nummer |
2969-16-6 |
|---|---|
Molekularformel |
C22H28O10 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
[2,4,5-tris(2-methylpropanoyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H28O10/c1-9(2)19(25)29-15-13(23)17(31-21(27)11(5)6)18(32-22(28)12(7)8)14(24)16(15)30-20(26)10(3)4/h9-12H,1-8H3 |
InChI-Schlüssel |
YJTMPPLOGFETMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


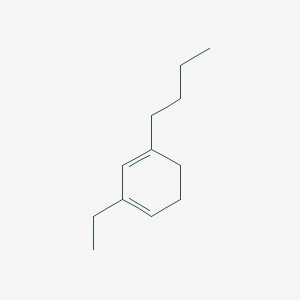
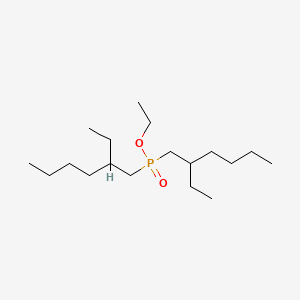
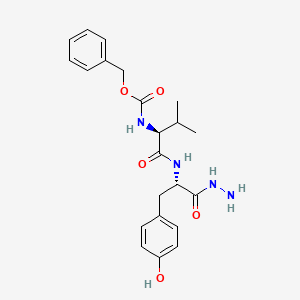
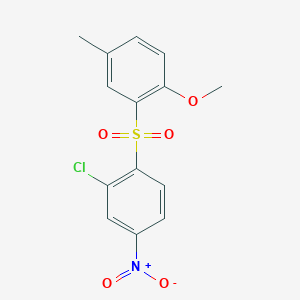
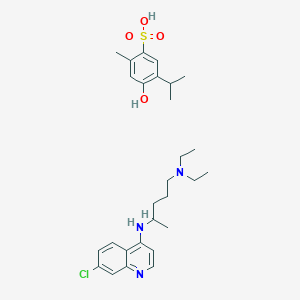


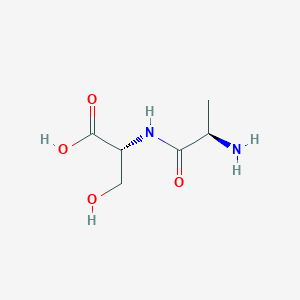
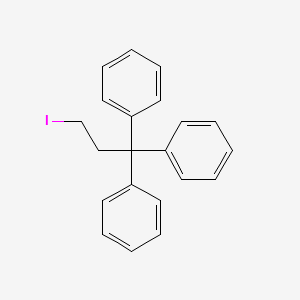
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
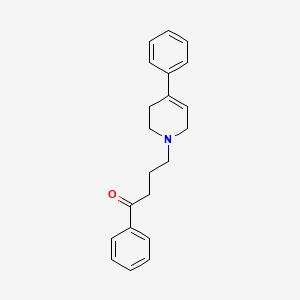
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
